Product packaging for (2-Chloro-3-methylquinolin-4-yl)methanol(Cat. No.:)

(2-Chloro-3-methylquinolin-4-yl)methanol

Cat. No.: B8558730
M. Wt: 207.65 g/mol
InChI Key: MFDOSMIIVIZAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-3-methylquinolin-4-yl)methanol is a versatile quinoline derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. Quinolines are a significant class of heterocyclic compounds known for their wide range of biological activities, which include serving as core structures in antimalarial agents, anticancer drugs, and antibacterial compounds . The distinct reactivity of the chloroquinoline core, combined with the hydroxymethyl functional group at the 4-position, makes this compound a valuable electrophilic and nucleophilic building block. Researchers can utilize it to construct more complex molecular architectures through various reactions, such as nucleophilic aromatic substitution at the 2-chloro position or further functionalization of the alcohol group . Its application is primarily in the synthesis of fused or binary quinoline-based heterocyclic systems, which are often explored for their potential biological evaluation . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClNO B8558730 (2-Chloro-3-methylquinolin-4-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

(2-chloro-3-methylquinolin-4-yl)methanol

InChI

InChI=1S/C11H10ClNO/c1-7-9(6-14)8-4-2-3-5-10(8)13-11(7)12/h2-5,14H,6H2,1H3

InChI Key

MFDOSMIIVIZAFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1Cl)CO

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 3 Methylquinolin 4 Yl Methanol

Precursor Synthesis and Isolation Strategies

The key to synthesizing the target molecule lies in the preparation of a suitable precursor, typically a quinoline (B57606) with functional groups that can be chemically transformed into the final hydroxymethyl group at the 4-position. The Vilsmeier-Haack reaction is a powerful tool for the synthesis of 2-chloro-3-formylquinolines, which serve as versatile intermediates. niscpr.res.in

The Vilsmeier-Haack reaction provides a direct route to 2-chloro-3-formylquinolines from readily available N-arylacetamides. niscpr.res.in This reaction involves the use of a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.govijpcbs.comwikipedia.org The N-arylacetamide, upon reaction with the Vilsmeier reagent, undergoes cyclization to form the quinoline ring system with a chloro group at the 2-position and a formyl group at the 3-position. niscpr.res.in

The general procedure involves the treatment of an appropriate N-arylacetamide with the Vilsmeier reagent, followed by heating. niscpr.res.in The choice of substituent on the starting N-arylacetamide determines the substitution pattern on the resulting quinoline. For instance, the use of N-(2-methylphenyl)acetamide would be a logical starting point for introducing a methyl group that could potentially be part of the final quinoline structure, although the regioselectivity of the cyclization must be considered.

Table 1: Synthesis of Substituted 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

Starting Acetanilide (B955) Product Reagents Yield (%) Reference
N-phenylacetamide 2-Chloroquinoline-3-carbaldehyde POCl₃, DMF Good to Moderate niscpr.res.in
N-(m-methoxyphenyl)acetamide 2-Chloro-7-methoxyquinoline-3-carbaldehyde POCl₃, DMF Good niscpr.res.in
Interactive Data Table

Recent advancements in the Vilsmeier-Haack reaction have focused on improving reaction conditions and yields. These include the use of alternative chlorinating agents to phosphorus oxychloride and the application of microwave irradiation to reduce reaction times. nih.gov The reaction conditions, such as the molar ratio of the Vilsmeier reagent to the acetanilide and the reaction temperature, have been optimized to enhance the yield of the desired 2-chloro-3-formylquinoline. niscpr.res.in It has been observed that electron-donating groups on the N-arylacetamide facilitate the cyclization process. niscpr.res.in

Direct Reduction Approaches to the Hydroxymethyl Group

Once a suitable quinoline carbaldehyde precursor is obtained, the next critical step is the reduction of the formyl group to a hydroxymethyl group. Hydride-based reducing agents are commonly employed for this transformation.

Sodium borohydride (B1222165) (NaBH₄) is a widely used and selective reducing agent for the conversion of aldehydes to primary alcohols. ias.ac.in The reduction of 2-chloro-3-formylquinolines to their corresponding (2-chloroquinolin-3-yl)methanols is a well-established procedure. This reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The chemoselectivity of sodium borohydride is a key advantage, as it generally does not reduce the chloro-substituted quinoline ring under these conditions.

A study on the Cannizzaro reaction of 2-chloro-3-formylquinolines also reported the formation of the corresponding alcohols, demonstrating the feasibility of this reduction. ias.ac.in

While sodium borohydride is effective, other hydride reducing agents can also be employed. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also reduce aldehydes to alcohols. nih.gov However, its higher reactivity may lead to less selectivity, potentially affecting other functional groups on the quinoline ring. The choice of reducing agent would depend on the specific substrate and the presence of other reducible functional groups. Careful control of reaction conditions is crucial to achieve the desired selective reduction of the formyl group. nih.gov

Multi-Step Synthetic Sequences Incorporating the Quinoline Core

The synthesis of the specifically substituted target molecule, (2-Chloro-3-methylquinolin-4-yl)methanol, likely requires a multi-step synthetic sequence due to the challenge of introducing a functional group at the 4-position of a 2-chloro-3-methylquinoline (B1584123). A plausible, though not explicitly documented, synthetic strategy would involve the following key steps:

Synthesis of 2-Chloro-3-methylquinoline: This could potentially be achieved through a modified Vilsmeier-Haack reaction or other quinoline synthesis methods starting from an appropriately substituted aniline (B41778) derivative.

Functionalization at the 4-position: This is the most challenging step. It might involve the introduction of a carboxyl group or a formyl group at the 4-position of the pre-formed 2-chloro-3-methylquinoline. This could potentially be achieved through methods such as the Doebner-von Miller reaction or a Pfitzinger reaction using appropriate starting materials to build the quinoline ring with the desired substitution pattern, followed by chlorination at the 2-position. Another possibility is the direct C-H functionalization of the 4-position, although this can be challenging to control regioselectively.

Reduction to the Hydroxymethyl Group: Once a precursor such as 2-chloro-3-methylquinoline-4-carboxylic acid or 2-chloro-3-methylquinoline-4-carbaldehyde is synthesized, the final step would be the reduction of the carboxyl or formyl group to the hydroxymethyl group. Carboxylic acids can be reduced to alcohols using strong reducing agents like LiAlH₄ or by a two-step procedure involving esterification followed by reduction with a milder reducing agent. organic-chemistry.orgjocpr.com As previously discussed, aldehydes are readily reduced by sodium borohydride.

The development of synthetic routes for polysubstituted quinolines is an active area of research, with various methods being explored to achieve specific substitution patterns. nih.govresearchgate.netresearchgate.net

Green Chemistry Principles in the Synthesis of this Quinoline Alcohol

The application of green chemistry to the synthesis of quinoline derivatives aims to minimize environmental impact by reducing waste, solvent use, and energy consumption. researchgate.netbohrium.com Key strategies include the use of eco-friendly solvents like water or ethanol, the development of catalyst-free reactions, and the implementation of energy-efficient technologies such as microwave irradiation. researchgate.netijpsjournal.com For a molecule like this compound, a green approach would typically involve the reduction of a suitable precursor, such as 2-chloro-3-methylquinoline-4-carbaldehyde. This reduction step is a critical point for implementing green methodologies.

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by eliminating the need for potentially toxic and volatile organic solvents. jocpr.com These reactions are often conducted by heating a mixture of reactants without any solvent, which can lead to higher efficiency, shorter reaction times, and easier product purification. jocpr.comrsc.org

In the context of synthesizing quinoline alcohols, a solvent-free approach could be applied to the reduction of the corresponding aldehyde precursor. For instance, the reduction of a similar compound, 2-chloro-6-methylquinoline-3-carbaldehyde, has been successfully achieved using sodium borohydride and a catalytic amount of montmorillonite (B579905) K-10 clay under solvent-free conditions with microwave irradiation. nih.govresearchgate.net This method avoids the use of organic solvents, simplifying the workup process to filtration and solvent evaporation. nih.gov Applying this precedent, the synthesis of this compound could be envisioned by treating 2-chloro-3-methylquinoline-4-carbaldehyde with a reducing agent under solvent-free conditions. The benefits include operational simplicity, reduced environmental impact, and potentially higher yields due to the high concentration of reactants. rsc.org

Microwave-assisted synthesis has become a powerful tool in organic chemistry, offering dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. elixirpublishers.comnih.gov Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and accelerated reaction rates. nih.gov

This technology is highly applicable to the synthesis of quinoline derivatives. The Vilsmeier-Haack reaction, a common method for synthesizing 2-chloroquinoline-3-carbaldehydes (likely precursors to the target alcohol), can be performed efficiently under microwave irradiation. researchgate.net Furthermore, the critical reduction step to form the final alcohol can also be significantly accelerated. A documented example is the microwave-assisted reduction of 2-chloro-6-methylquinoline-3-carbaldehyde, which was completed in just 5 minutes at 500 W. nih.govresearchgate.net This rapid conversion highlights the efficiency of microwave heating. Such protocols often lead to cleaner reactions with fewer byproducts, aligning with the principles of green chemistry. nih.gov The synthesis of this compound via a microwave-assisted reduction would therefore be expected to be a rapid, high-yielding, and energy-efficient process.

Comparative Analysis of Synthetic Routes: Efficiency and Scalability Considerations

When evaluating synthetic routes for this compound, a comparative analysis of traditional versus green methodologies reveals clear advantages for the latter in terms of efficiency and scalability.

In contrast, green synthetic protocols offer marked improvements. Microwave-assisted, solvent-free reactions significantly shorten synthesis times from hours to mere minutes. nih.govresearchgate.net For example, multicomponent reactions for quinoline synthesis under microwave irradiation can achieve high yields in as little as 9-10 minutes. nih.gov This rapid synthesis cycle is highly advantageous for scalability, as it increases throughput without the need for large, specialized high-pressure equipment.

The elimination of solvents in solvent-free systems simplifies the purification process, reduces waste, and lowers costs associated with solvent purchase and disposal. rsc.org From a scalability perspective, this is particularly beneficial as it minimizes the volume of material to be processed. While the penetration depth of microwaves can be a consideration for very large-scale reactions, the development of continuous flow microwave reactors is addressing this challenge, making the technology increasingly suitable for industrial production. rsc.org

The following table provides a comparative overview of these synthetic approaches, based on data from analogous quinoline syntheses.

Interactive Data Table: Comparison of Synthetic Routes for Quinoline Alcohols

Parameter Conventional Heating Method Microwave-Assisted Method Solvent-Free Method
Reaction Time Several hours researchgate.net5-30 minutes nih.govresearchgate.net10 minutes - 5 hours jocpr.comrsc.org
Energy Consumption HighLow to Moderate nih.govModerate
Solvent Use High (e.g., Toluene, DMF) rsc.orgLow or None researchgate.netNone jocpr.comrsc.org
Typical Yield Moderate to GoodHigh to Excellent elixirpublishers.comnih.govGood to Excellent rsc.org
Purification Often requires column chromatographySimplified, may not require chromatography nih.govSimplified rsc.org
Scalability Established but can be resource-intensiveGood, with potential for continuous flowGood, reduces processing volume
Environmental Impact HighLow nih.govVery Low jocpr.com

Chemical Reactivity and Derivatization of 2 Chloro 3 Methylquinolin 4 Yl Methanol

Transformations Involving the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) is a versatile functional handle for derivatization. Its primary alcohol nature allows for conversion into various other functional groups, including aldehydes, carboxylic acids, halides, ethers, and esters, thereby serving as a key site for molecular modification.

Oxidation Reactions to Carbonyls and Carboxylic Acids

While the oxidation of primary alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic synthesis, specific documented examples of oxidizing (2-Chloro-3-methylquinolin-4-yl)methanol to its corresponding aldehyde (2-chloro-3-methylquinoline-4-carbaldehyde) or carboxylic acid (2-chloro-3-methylquinoline-4-carboxylic acid) are not extensively reported in the surveyed scientific literature. Generally, such transformations on analogous benzylic alcohols are achieved using a variety of standard oxidizing agents.

Halogenation of the Hydroxymethyl Group to Form Chloromethyl Intermediates

The conversion of the hydroxymethyl group to a chloromethyl group (-CH₂Cl) is a common strategy to create a more reactive intermediate for subsequent nucleophilic substitution reactions. However, specific studies detailing the direct halogenation of this compound, for instance using reagents like thionyl chloride or phosphorus oxychloride, have not been identified in the reviewed literature.

Etherification and Esterification Reactions

The hydroxymethyl group of this compound can undergo reactions to form ethers and esters. A notable example is its conversion to a sulfonate ester, a highly useful intermediate in organic synthesis due to the excellent leaving group properties of the sulfonate moiety.

In a documented synthetic procedure, this compound has been converted into (2-chloro-3-methylquinolin-4-yl)methyl methanesulfonate. nih.gov This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. The resulting methanesulfonate is often used immediately in subsequent reactions without extensive purification. nih.gov

ReactantReagentsProductReaction Type
This compoundMethanesulfonyl chloride, Triethylamine(2-chloro-3-methylquinolin-4-yl)methyl methanesulfonateEsterification (Sulfonylation)
Table 1: Documented Esterification of this compound.

Nucleophilic Substitution at the Chloro-Substituent on the Quinoline (B57606) Ring

The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of nitrogen, carbon, oxygen, and sulfur nucleophiles, making it a pivotal site for synthesizing diverse quinoline derivatives.

Amination Reactions and Formation of Quinolinyl Amines

The displacement of the 2-chloro substituent by various amine nucleophiles is a key method for the synthesis of 2-aminoquinoline derivatives. For structurally related 2-chloroquinolines, these amination reactions are well-documented and are typically performed by heating the chloroquinoline with the desired amine, often in the presence of a base or a catalyst. However, specific examples of amination reactions performed directly on the this compound substrate are not detailed in the available literature.

Alkylation and Arylation through Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for forming carbon-carbon bonds. These reactions are widely used to couple aryl halides with various partners. The 2-chloro position on the quinoline nucleus is suitable for such transformations. While these methodologies have been applied to a wide range of chloroquinoline substrates, a review of the scientific literature did not yield specific instances of Suzuki, Sonogashira, or other palladium-catalyzed alkylation or arylation reactions being performed on this compound.

Compound Name
This compound
2-chloro-3-methylquinoline-4-carbaldehyde
2-chloro-3-methylquinoline-4-carboxylic acid
(2-chloro-3-methylquinolin-4-yl)methyl methanesulfonate
Methanesulfonyl chloride
Triethylamine
Dichloromethane
Table 2: List of Chemical Compounds Mentioned.

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the quinoline ring system, which consists of a fused benzene (B151609) and pyridine (B92270) ring, the benzene (carbocyclic) ring is significantly more susceptible to electrophilic attack than the electron-deficient pyridine ring. The regioselectivity of substitution is governed by the electronic effects of the existing substituents on the ring.

For this compound, the substituents influencing the reaction are:

C2-Chloro group: This group is deactivating due to its electron-withdrawing inductive effect, but it directs incoming electrophiles to the ortho and para positions.

C3-Methyl group: This alkyl group is weakly activating and directs ortho and para.

C4-Hydroxymethyl group: This group is considered weakly activating and also directs ortho and para.

Considering these directing effects, electrophilic attack is predicted to occur preferentially on the carbocyclic ring, primarily at positions C5 and C8, which are electronically enriched and sterically accessible. The pyridine ring remains deactivated towards typical electrophiles used in reactions like nitration, halogenation, or Friedel-Crafts alkylation. While specific examples of EAS reactions starting directly from this compound are not extensively documented, the general principles of quinoline chemistry suggest that functionalization of the benzene portion of the scaffold is feasible under appropriate conditions.

Cycloaddition Reactions and Annulation Strategies Utilizing the Scaffold

The 2-chloroquinoline (B121035) scaffold is a versatile platform for constructing fused heterocyclic systems through cycloaddition and annulation reactions. Research, primarily utilizing the aldehyde precursor, demonstrates the broad applicability of this framework in building molecular complexity. These reactions often leverage the reactivity of both the C2-chloro substituent and a functional group at the C3 position to form new rings.

One common strategy involves the conversion of the C3-aldehyde to a nitrile, which can then undergo cycloaddition. For instance, treatment of 2-chloroquinoline-3-carbonitrile (derived from the corresponding aldehyde) with hydrazine hydrate results in the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine, an annulated product where a pyrazole ring is fused to the quinoline core. nih.gov

Another approach involves forming Schiff bases from the aldehyde, which then act as substrates for cycloaddition. The reaction of Schiff bases (derived from 2-chloro-3-formylquinolines and phenylhydrazine) with chloroacetyl chloride in the presence of a base yields 3-chloro-4-(2-chloroquinolin-3-yl)-1-(phenylamino)azetidin-2-ones, demonstrating a [2+2] cycloaddition to form a β-lactam ring. rsc.org Annulation can also be achieved by heating the aldehyde with formamide and formic acid to yield the fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov

Table 1: Examples of Cycloaddition and Annulation Reactions on the 2-Chloroquinoline Scaffold (using the aldehyde precursor).
Starting Material DerivativeReagentsProduct TypeReference
2-Chloroquinoline-3-carbonitrileHydrazine hydrate1H-Pyrazolo[3,4-b]quinolin-3-amine (Annulation) nih.gov
Schiff base of 2-Chloro-3-formylquinolineChloroacetyl chloride, TriethylamineAzetidin-2-one (Cycloaddition) rsc.org
2-Chloro-3-formylquinolineFormamide, Formic acid1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one (Annulation) nih.gov

Application in Multicomponent Reaction (MCR) Sequences

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, are highly efficient for generating diverse and complex molecular structures. The 2-chloro-3-formylquinoline scaffold, the direct precursor to this compound, is an exceptionally useful building block in a wide array of MCRs. researchgate.netrsc.org The aldehyde group provides a reactive handle for condensation and subsequent cyclization cascades.

A notable example is the three-component reaction between 2-chloro-3-formylquinolines, substituted anilines, and 2-mercaptoacetic acid. This reaction, catalyzed by β-cyclodextrin-SO3H under solvent-free conditions, efficiently produces a library of quinolinyl-thiazolidinones. nih.gov

The scaffold also participates in more complex four-component reactions. For instance, the reaction of 2-chloro-3-formylquinolines with 4-hydroxy-2H-chromen-2-one, 5,5-dimethyl-3-(phenylamino)-cyclohex-2-en-1-ones, and a catalyst like L-proline in refluxing ethanol (B145695) leads to the formation of intricate tetrahydrodibenzo[b,g] nih.govresearchgate.netnaphthyridin-1(2H)-ones. nih.gov These examples underscore the power of the 2-chloroquinoline framework in MCRs to rapidly construct fused polycyclic systems. nih.govresearchgate.net

Table 2: Selected Multicomponent Reactions Utilizing the 2-Chloro-3-formylquinoline Scaffold.
Number of ComponentsReactantsCatalyst/ConditionsProduct ClassReference
Three2-Chloro-3-formylquinoline, Substituted aniline (B41778), 2-Mercaptoacetic acidβ-cyclodextrin-SO3H, Solvent-freeQuinolinyl-thiazolidinones nih.gov
Three2-Chloro-3-formylquinoline, 6-Amino-pyrimidine-2,4(1H,3H)-dione, 5-Methyl-2,4-dihydro-3H-pyrazol-3-oneL-proline, Ethanol, RefluxDihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidines nih.gov
Four2-Chloro-3-formylquinoline, 4-Hydroxy-2H-chromen-2-one, Substituted 3-aminocyclohexenoneL-proline, Ethanol, RefluxTetrahydrodibenzo[b,g] nih.govresearchgate.netnaphthyridin-1(2H)-ones nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 3 Methylquinolin 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms within (2-Chloro-3-methylquinolin-4-yl)methanol can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic region would feature signals for the four protons on the benzo-fused portion of the quinoline (B57606) ring (H5, H6, H7, and H8). Typically, the H5 and H8 protons appear as doublets due to coupling with their single ortho neighbors, while H6 and H7 would likely appear as multiplets (triplets or doublets of doublets) from coupling to their two neighbors. These aromatic protons are expected in the downfield region of the spectrum.

The aliphatic region would contain signals for the methyl (CH₃) and methylene (B1212753) (CH₂OH) groups. The methyl protons are anticipated to produce a sharp singlet. The methylene protons, being adjacent to the electron-withdrawing quinoline ring and the hydroxyl group, would also likely appear as a singlet. The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted values based on typical chemical shift ranges for the functional groups present, as specific experimental data is not publicly available.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H5, H88.2 - 7.8d (doublet)
H6, H77.8 - 7.5m (multiplet)
CH₂OH~4.9s (singlet)
OHVariablebr s (broad singlet)
CH₃~2.5s (singlet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eleven distinct signals are expected, corresponding to the eleven unique carbon atoms. The spectrum would show several signals in the aromatic region (approximately 120-150 ppm) for the nine carbons of the quinoline ring. The carbon atom bonded to the chlorine (C2) is expected to be significantly downfield. The quaternary carbons (C2, C3, C4, C4a, C8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methylene carbon (CH₂OH) signal is expected around 60 ppm, while the methyl carbon (CH₃) signal would appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on typical chemical shift ranges and substituent effects, as specific experimental data is not publicly available.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~151
C3, C4~140 - 148
C4a, C8a~125 - 148
C5, C6, C7, C8~125 - 130
CH₂OH~60
CH₃~15

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show cross-peaks between adjacent aromatic protons (e.g., H5 with H6, H6 with H7, H7 with H8), confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would provide unambiguous one-bond (¹J_CH) connections, for example, linking the ¹H signals of the methyl and methylene groups to their respective ¹³C signals, and each aromatic proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It allows for the mapping of the complete molecular skeleton. For instance, the methylene protons (CH₂OH) would be expected to show correlations to the quaternary carbon C4 and the methyl-substituted carbon C3. The methyl protons would show correlations to C3 and the chlorine-bearing C2, thus confirming the substitution pattern on the pyridine (B92270) ring of the quinoline system.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. A prominent broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring, as well as a C-O stretching band for the primary alcohol and a C-Cl stretching vibration.

Table 3: Predicted FT-IR Absorption Bands for this compound This table presents predicted values based on characteristic group frequencies, as specific experimental data is not publicly available.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H stretch (alcohol)3400 - 3200Strong, Broad
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch2980 - 2850Medium
C=N, C=C stretch (ring)1620 - 1450Strong to Medium
C-O stretch (primary alcohol)~1050Strong
C-Cl stretch800 - 600Strong

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR. While polar bonds like O-H exhibit strong IR absorption, they are typically weak in Raman spectra. Conversely, non-polar, symmetric bonds often produce strong Raman signals. For this compound, the symmetric stretching vibrations of the quinoline ring system are expected to be particularly intense in the Raman spectrum. The C-Cl stretch should also be a strong and easily identifiable Raman band. This technique is highly effective for analyzing the skeletal vibrations of the aromatic core.

Table 4: Predicted Raman Shifts for this compound This table presents predicted values based on typical Raman active modes, as specific experimental data is not publicly available.

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Strong
Aliphatic C-H stretch2980 - 2850Medium
Ring breathing modes1600 - 1000Strong
C-Cl stretch800 - 600Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone for the structural elucidation of novel compounds, providing precise molecular weight information and insights into fragmentation pathways. For this compound, both high-resolution and electrospray ionization techniques are pivotal.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. Time-of-flight (TOF) mass spectrometry is a common HRMS technique applied to the analysis of quinoline derivatives. nih.gov This method provides mass errors typically below 5 mDa, affording high confidence in the assigned molecular formula. nih.gov For this compound (C11H10ClNO), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its composition.

Table 1: Theoretical Isotopic Distribution for this compound

Mass (m/z)Relative Abundance (%)
207.0451100.00
208.048412.28
209.042132.47
210.04554.00

Note: This table represents a theoretical calculation and would be confirmed by experimental HRMS data.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode, quinoline derivatives typically form protonated molecules [M+H]+. nih.gov The fragmentation patterns of these protonated molecules, studied through tandem mass spectrometry (MS/MS), provide valuable structural information. nih.govimist.ma

For quinoline derivatives, characteristic fragmentation often involves the cleavage of bonds on the heterocyclic rings. nih.gov The presence of substituents, such as the chloro, methyl, and methanol (B129727) groups on this compound, will influence the fragmentation pathways. nih.gov For instance, the loss of the methanol group or cleavage within the quinoline ring system are plausible fragmentation routes that can be analyzed to confirm the structure. chempap.org The study of similar pyridazino-quinolines has shown that fragmentation can occur across the ring system and at the substituent connections. nih.gov

Table 2: Potential ESI-MS Fragmentation Ions of this compound

IonDescription
[M+H]+Protonated molecule
[M+H - H2O]+Loss of water from the methanol group
[M+H - CH2O]+Loss of formaldehyde (B43269) from the methanol group
[M+H - Cl]+Loss of the chlorine atom

Note: This table presents potential fragmentation pathways based on the analysis of similar compounds.

Electronic Absorption Spectroscopy (UV-Vis) and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the electronic properties of molecules. Quinoline and its derivatives are known to be chromophoric and often fluorescent, making these techniques particularly informative.

UV-Vis absorption spectra of quinoline derivatives arise from π-π* and n-π* electronic transitions within the aromatic system. The positions and intensities of the absorption bands are sensitive to the nature and position of substituents on the quinoline ring. The introduction of a chloro, methyl, and methanol group is expected to cause shifts in the absorption maxima compared to the parent quinoline molecule. Studies on other quinoline derivatives have shown that modifications to the substituent groups can significantly alter the electronic structure and thus the UV-Vis spectrum. uantwerpen.be

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has been excited by absorbing light. Many quinoline derivatives exhibit fluorescence, and the emission wavelength and quantum yield are highly dependent on their molecular structure and environment. nih.govresearchgate.net The presence of the hydroxyl group in this compound suggests the possibility of intramolecular hydrogen bonding, which can influence the excited-state properties and, consequently, the fluorescence behavior. arkat-usa.org

Table 3: Expected Spectroscopic Properties of this compound in Solution

TechniqueParameterExpected Observation
UV-Vis Spectroscopyλmax (nm)Multiple absorption bands in the UV region characteristic of the quinoline chromophore.
Fluorescence Spectroscopyλem (nm)Potential for fluorescence emission, with the wavelength dependent on solvent polarity.

Note: The specific wavelengths would need to be determined experimentally.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. For quinoline derivatives, X-ray crystallography also reveals crucial information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions. nih.govnih.gov

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular forces, including van der Waals forces, π-π stacking interactions, and hydrogen bonds. nih.gov In the case of this compound, the planar quinoline ring system is likely to facilitate π-π stacking interactions between adjacent molecules. nih.govnih.gov The presence of the chloro and methyl substituents will also influence the packing by affecting the steric and electronic interactions between molecules. Analysis of related structures, such as (2-Chloro-8-methylquinolin-3-yl)methanol and (2-Chloro-6-methylquinolin-3-yl)methanol, reveals that π-π stacking interactions with centroid-centroid distances around 3.7 Å are common. nih.govnih.gov

Table 4: Crystallographic Data for an Analogous Compound, (2-Chloro-8-methylquinolin-3-yl)methanol

ParameterValue
Crystal systemMonoclinic
Space groupP21/c
a (Å)14.963 (2)
b (Å)4.632 (1)
c (Å)14.469 (2)
β (°)103.612 (1)
V (ų)974.7 (3)
Z4

Source: Data from a published crystal structure of a similar compound. nih.gov

Aromatic π-π Stacking Interactions

In the solid state, the crystal packing and supramolecular assembly of quinoline derivatives are significantly influenced by non-covalent interactions, among which aromatic π-π stacking is a prominent feature. The planar, electron-rich aromatic system of the quinoline core is highly conducive to such interactions, which play a crucial role in stabilizing the crystal lattice. The analysis of crystallographic data for compounds related to this compound reveals the recurring importance of these interactions in dictating the molecular arrangement.

The key geometric parameter used to characterize this interaction is the centroid-to-centroid distance, which for (2-Chloro-6-methylquinolin-3-yl)methanol was determined to be 3.713 (3) Å. nih.gov This distance is well within the typical range for stabilizing π-π stacking interactions, which is generally considered to be between 3.3 and 3.8 Å.

Furthermore, investigations into a series of (2-chloroquinolin-3-yl)methyl ethers demonstrate the variability and importance of π-π stacking in directing the supramolecular architecture. nih.gov In these related structures, π-π stacking interactions can link molecules to form one-dimensional chains or more complex two-dimensional sheets. nih.gov For instance, in some derivatives, molecules are linked by two independent π-π stacking interactions to form chains, while in others, a single type of π-π interaction governs the formation of molecular chains. nih.gov This illustrates that subtle changes to the substituents on the quinoline core can alter the specific nature and geometry of the stacking, leading to different packing motifs. nih.gov The presence and pattern of these interactions, often working in concert with other non-covalent forces like hydrogen bonds, are a determining factor in the final crystal structure. nih.govnih.gov

The crystallographic parameters for the representative compound (2-Chloro-6-methylquinolin-3-yl)methanol are summarized in the table below, providing the foundational data from which the presence of π-π stacking interactions was determined. nih.gov

Table 1. Crystal Data and Structure Refinement for (2-Chloro-6-methylquinolin-3-yl)methanol.

Parameter Value
Empirical Formula C₁₁H₁₀ClNO
Formula Weight 207.65
Temperature 295 K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a 14.8091 (17) Å
b 4.6387 (5) Å
c 14.5098 (11) Å
β 96.594 (9)°
Volume 990.16 (17) ų
Z 4
Interaction Geometry
π-π Centroid Distance (Cg1···Cg2) 3.713 (3) Å

Data sourced from F. Nawaz Khan et al. (2010). nih.gov Cg1 = Centroid of N1/C1/C6–C9 ring; Cg2 = Centroid of C1–C6 ring.

Table 2. Compound Names Mentioned in the Article.

Compound Name
This compound

Computational and Theoretical Investigations of 2 Chloro 3 Methylquinolin 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule such as (2-Chloro-3-methylquinolin-4-yl)methanol, which has a rotatable hydroxymethyl group, MD simulations can explore its various possible conformations in different environments (e.g., in a vacuum or in a solvent). This provides insight into the molecule's flexibility, its preferred shapes, and how it might interact with larger biological molecules like proteins.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Computational methods can accurately predict various spectroscopic properties. For instance, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated and compared with experimental data to confirm the molecular structure. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum, providing information about its electronic structure and color.

Reaction Mechanism Studies and Transition State Analysis

For molecules that participate in chemical reactions, computational chemistry can be used to elucidate the reaction mechanism. This involves mapping the entire energy landscape of the reaction, from reactants to products. A key part of this is locating and characterizing the transition state—the highest energy point along the reaction pathway. Understanding the structure and energy of the transition state is crucial for determining the reaction rate and for designing catalysts or reaction conditions to favor a desired outcome.

Applications As a Synthetic Building Block and Scaffold Development in Research

Role in the Construction of Complex Organic Molecules

The utility of (2-Chloro-3-methylquinolin-4-yl)methanol as a foundational unit in the synthesis of elaborate organic molecules is well-documented. The hydroxyl group can be readily activated for nucleophilic substitution, while the chloro group is susceptible to displacement by various nucleophiles or participation in cross-coupling reactions.

A significant application is its use in regioselective N-alkylation reactions under Mitsunobu conditions. This reaction involves the dehydration between (2-chloroquinolin-3-yl)methanol (B155800) and various N-heterocyclic compounds, such as quinazolinone or pyrimidone. researchgate.net In this process, the hydroxyl group is converted into a good leaving group in situ, facilitating its substitution by the nitrogen nucleophile of the heterocyclic partner. This method provides an efficient pathway to couple the quinoline (B57606) scaffold with other key heterocyclic systems, thereby constructing complex, multi-component molecules that are of interest in areas like natural product synthesis. researchgate.net

The precursor to the title compound, 2-chloroquinoline-3-carbaldehyde, is extensively used to build fused and binary heterocyclic systems, highlighting the synthetic potential of this substitution pattern. nih.govrsc.orgnih.gov The aldehyde can be converted into various intermediates, such as Schiff bases, which then undergo cyclization to form thiazolidinones, azetidin-2-ones, and other complex heterocycles. nih.govresearchgate.net By extension, this compound offers a stable, isolable intermediate that can be selectively functionalized at the hydroxymethyl position before further modification at the chloro-substituted C2 position, allowing for a controlled and stepwise construction of complex molecular frameworks.

Design and Synthesis of Novel Heterocyclic Scaffolds and Frameworks

The development of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. This compound serves as an excellent starting point for generating such scaffolds due to its inherent reactivity.

The aforementioned Mitsunobu reaction directly yields novel, fused, or linked heterocyclic frameworks. For instance, coupling (2-chloroquinolin-3-yl)methanol with a quinazolinone derivative results in a complex molecule containing two distinct and biologically relevant heterocyclic cores linked by a methylene (B1212753) bridge. researchgate.net This strategy allows for the systematic generation of libraries of diverse scaffolds by varying the N-heterocyclic reaction partner.

Furthermore, the reactivity of the precursor aldehyde suggests numerous pathways for scaffold generation. The condensation of 2-chloro-3-formylquinolines with various reagents has been used to synthesize a wide range of fused systems, including:

Thieno[2,3-b]quinolines rsc.org

Pyrano[2,3-b]quinolines rsc.org

Imidazo[1,5-a]quinolines mdpi.com

Pyrrolo[3,4-b]quinolines nih.gov

Pyrazolo[3,4-b]quinolines nih.gov

These reactions demonstrate the versatility of the 2-chloroquinoline-3-yl skeleton. The methanol (B129727) derivative provides an alternative entry point into these systems, potentially through initial conversion of the alcohol to a more reactive group like a tosylate or halide, followed by intramolecular or intermolecular cyclizations to build the desired heterocyclic frameworks.

Development of Quinoline-Based Ligands in Coordination Chemistry

The quinoline ring system is a well-established ligand in coordination chemistry due to the coordinating ability of the nitrogen atom. Its derivatives are used to create mono- and polydentate ligands for a variety of metal centers, leading to complexes with interesting catalytic and photophysical properties.

While direct applications of this compound as a ligand are not extensively detailed, its structure is an ideal platform for designing more sophisticated ligands. For example, quinoline-appended antimony(III) compounds, such as tri(quinolin-8-yl)-λ³-stibane, have been synthesized and used to form complexes with platinum(II). lookchem.com Similarly, copper-quinoline complexes have been investigated for their catalytic activity, mimicking the function of enzymes like catechol oxidase. mdpi.com

This compound can be chemically modified to incorporate additional donor atoms, transforming it into a multidentate ligand. The hydroxyl group could be etherified with a side chain containing another coordinating group (e.g., a pyridine (B92270), amine, or thiol), while the chloro group at the C2 position could be substituted with a similar coordinating moiety. Such modifications would yield ligands capable of forming stable chelate complexes with transition metals, with potential applications in catalysis, sensing, and materials science.

Exploration in Materials Science for Functional Compound Synthesis

Quinoline and its derivatives are recognized for their unique photophysical properties, making them attractive scaffolds for functional organic materials. researchgate.net These compounds often exhibit fluorescence and have been explored for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. nih.govresearchgate.net The quinoline structure can act as an electron acceptor, leading to p-type semiconductor behavior, and its luminescence in the blue region of the spectrum is particularly attractive for photonics. researchgate.net

This compound serves as a key intermediate for synthesizing such functional materials. The ability to functionalize the molecule at two different positions allows for the tuning of its electronic and optical properties. For example, introducing electron-donating groups at one position and electron-withdrawing groups at another can create a "push-pull" system, which is a common design strategy for enhancing fluorescence quantum yields and shifting emission wavelengths. nih.gov

Specific applications of quinoline-based materials include:

Fluorescent Probes: Highly tunable quinoline-based scaffolds can be designed for live-cell imaging and sensing of ions like Zn²⁺ or nitro-phenolic compounds. nih.govrsc.org

OLEDs: Quinoline derivatives, most famously tris-(8-hydroxyquinoline) aluminum (Alq3), are widely used as stable and efficient electroluminescent materials in OLEDs. researchgate.net

Molecular Diagnostics: Custom-designed quinoline derivatives with strong Raman and fluorescent activities are being developed as biocompatible and water-soluble molecular diagnostic probes. acs.org

By derivatizing this compound, researchers can access novel compounds tailored for these advanced material applications.

Precursor in Academic Drug Discovery Programs for Scaffold Design and Diversity-Oriented Synthesis

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component of numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. nih.govnih.gov Consequently, this compound is a valuable starting material in academic drug discovery programs focused on creating new therapeutic agents.

Its primary role is in scaffold design and Diversity-Oriented Synthesis (DOS) . DOS is a strategy that aims to efficiently generate collections of structurally diverse small molecules that can be screened for novel biological functions. wikipedia.orgwikipedia.orgrsc.org This approach contrasts with target-oriented synthesis by focusing on exploring chemical space broadly rather than synthesizing analogs of a known active compound.

This compound is ideally suited for DOS campaigns. Its two distinct reactive sites allow for a "branching" synthetic approach. For example, the hydroxyl group can be reacted with a library of different N-heterocycles via the Mitsunobu reaction. researchgate.net Subsequently, the chloro group on this new set of molecules can be subjected to another series of reactions (e.g., Suzuki or Buchwald-Hartwig couplings) with a different library of building blocks. This two-step diversification strategy can rapidly generate a large and structurally complex library of compounds based on the quinoline scaffold, populating chemical space with novel, three-dimensional structures that are highly sought after for screening against challenging biological targets. wikipedia.org

Conclusion and Future Research Directions

Summary of Current Research Landscape for (2-Chloro-3-methylquinolin-4-yl)methanol

A comprehensive review of scientific literature reveals that this compound is a largely uncharacterized compound. There are no dedicated studies detailing its synthesis, spectroscopic properties, or biological activity. The current research landscape is therefore defined by a lack of direct investigation.

However, extensive research on structurally similar compounds provides a solid foundation upon which future studies can be built. The chemistry of 2-chloroquinoline-3-carbaldehydes, which are potential precursors, is well-documented, covering their synthesis and extensive reactions. rsc.orgsemanticscholar.orgrsc.orgnih.govresearchgate.net Furthermore, isomers such as (2-Chloro-6-methylquinolin-3-yl)methanol and (2-Chloro-8-methylquinolin-3-yl)methanol have been synthesized and characterized, typically via the reduction of the corresponding aldehyde. nih.govnih.gov This body of work on related analogs offers valuable insights into the probable reactivity and synthetic accessibility of the title compound.

Unexplored Synthetic Avenues and Methodological Advancements

The primary challenge in investigating this compound is the development of a reliable and efficient synthetic route. Drawing inspiration from established quinoline (B57606) syntheses, several unexplored avenues could be pursued.

A promising approach involves a modified Vilsmeier-Haack reaction. Typically, 2-chloro-3-formylquinolines are synthesized from the corresponding acetanilides. chemijournal.comchemijournal.com For the target compound, the synthesis could logically start from a substituted N-arylpropanamide. The subsequent cyclization and formylation would yield an intermediate, 2-chloro-3-methylquinoline-4-carbaldehyde, which is not prominently described in the literature but is the logical precursor. The final step would be the selective reduction of the C4-aldehyde group to a primary alcohol.

Methodological advancements could focus on improving the efficiency and sustainability of this synthesis. Microwave-assisted organic synthesis (MAOS), which has been successfully used to prepare related quinoline alcohols, could significantly reduce reaction times and improve yields. nih.govnih.gov The use of green reducing agents or catalytic transfer hydrogenation for the aldehyde reduction step would also represent a significant methodological improvement over traditional reagents.

Proposed Synthetic Step Potential Reagents and Conditions Key Advancement
Quinoline Ring Formation N-(aryl)propanamide + Vilsmeier-Haack Reagent (POCl₃/DMF)Establishes the 2-chloro-3-methylquinoline (B1584123) core.
C4-Functionalization Introduction of a formyl group at the C4 position during cyclization.A key step to form the 2-chloro-3-methylquinoline-4-carbaldehyde precursor.
Aldehyde Reduction Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727); Catalytic transfer hydrogenation.Conversion of the aldehyde to the target primary alcohol.
Process Intensification Microwave-assisted synthesis.Potential for faster reaction times and increased yields. nih.govnih.gov

Potential for Further Chemical Transformations and Scaffold Diversification

This compound possesses three key functional handles—the C2-chloro group, the C4-methanol group, and the quinoline core itself—making it an excellent candidate for scaffold diversification.

The chlorine atom at the C2 position is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. This would allow for the introduction of a wide range of substituents, including amines, thiols, and alkoxides, to generate novel libraries of 4-(hydroxymethyl)-3-methylquinolin-2-yl derivatives. Such reactions are well-precedented for other 2-chloroquinolines. rsc.org

The primary alcohol at the C4 position is a versatile functional group. It can be:

Oxidized to the corresponding aldehyde (2-chloro-3-methylquinoline-4-carbaldehyde) or carboxylic acid, opening up further derivatization possibilities such as reductive amination or amide coupling.

Converted into esters or ethers to modify the compound's lipophilicity and steric profile.

Utilized in coupling reactions. For instance, the Mitsunobu reaction, which has been successfully applied to (2-chloroquinolin-3-yl)methanol (B155800) for regioselective N-alkylation of heterocycles, could be explored to link the scaffold to other molecular fragments. researchgate.net

Finally, the quinoline ring system itself can be functionalized, for example, through transition-metal-catalyzed C-H activation or cross-coupling reactions, to further diversify the molecular architecture. mdpi.com

Reactive Site Transformation Type Potential Products Rationale/Precedent
C2-Chloro Group Nucleophilic Substitution (SNAr)2-Amino, 2-alkoxy, 2-thioether derivativesCommon reactivity for 2-chloroquinolines. rsc.org
C4-Methanol Group Oxidation4-Formyl or 4-carboxy derivativesStandard alcohol chemistry.
C4-Methanol Group Esterification/Etherification4-(Acyloxymethyl) or 4-(alkoxymethyl) derivativesStandard alcohol chemistry.
C4-Methanol Group Mitsunobu ReactionN-alkylated heterocyclesPrecedent with (2-chloroquinolin-3-yl)methanol. researchgate.net

Prospects for Advanced Theoretical Studies and Computational Chemistry Applications

Given the absence of experimental data, advanced theoretical studies are a logical and valuable first step in characterizing this compound. Computational chemistry can provide fundamental insights into its structural, electronic, and thermodynamic properties, guiding future experimental work.

Density Functional Theory (DFT) calculations can be employed to:

Determine the optimized molecular geometry and predict spectroscopic signatures (IR, Raman, NMR).

Analyze the frontier molecular orbitals (HOMO-LUMO) to understand its reactivity and electronic properties.

Generate a Molecular Electrostatic Potential (MEP) map to identify sites susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis , similar to studies performed on other quinoline derivatives like 2-Chloro-7-Methylquinoline-3-Carbaldehyde, can be used to investigate intramolecular interactions, charge delocalization, and the stability of the molecule. dergi-fytronix.com

Furthermore, molecular docking studies could be performed to screen this compound and its virtual derivatives against various biological targets. By comparing its structure to known bioactive quinolines, such as those with anticancer or antimicrobial properties, computational screening could identify promising targets and prioritize synthetic efforts, accelerating the drug discovery process. researchgate.net Thermodynamic property calculations, as performed for methylquinolines, could also aid in understanding its stability and behavior. nist.gov

Computational Method Objective Predicted Outcome/Insight Precedent
Density Functional Theory (DFT) Geometry optimization, electronic structure, spectroscopic prediction.3D structure, HOMO-LUMO gap, IR/NMR spectra, MEP map.Standard method for uncharacterized molecules. dergi-fytronix.comresearchgate.net
Natural Bond Orbital (NBO) Analysis of intramolecular stability and charge delocalization.Hyperconjugative interactions, stabilization energies.Applied to 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergi-fytronix.com
Molecular Docking Virtual screening against biological targets (e.g., kinases, enzymes).Prediction of binding affinity and potential biological activity.Common practice in early-stage drug discovery. researchgate.net
Thermodynamic Calculations Determination of properties like entropy and enthalpy of formation.Data on molecular stability and reactivity.Performed for various methylquinolines. nist.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-3-methylquinolin-4-yl)methanol, and how can reaction conditions be optimized?

  • Methodology : Begin with a Friedländer quinoline synthesis using 2-chloro-3-methylaniline and a β-keto ester, followed by selective oxidation of the 4-methyl group to a carboxylic acid and subsequent reduction to the alcohol. Optimize reaction temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) to control regioselectivity. Monitor intermediates via TLC and confirm purity using HPLC (C18 column, methanol/water gradient) .
  • Key Parameters : Reaction time (8–24 hrs), stoichiometry of reducing agents (e.g., NaBH4 vs. LiAlH4), and protection/deprotection strategies for hydroxyl groups to prevent side reactions .

Q. How can the molecular structure of this compound be unequivocally confirmed?

  • Analytical Workflow :

X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Use SHELX-2018 for structure solution and refinement, applying anisotropic displacement parameters for non-H atoms .

Spectroscopy : Compare NMR (¹H/¹³C) data with DFT-calculated chemical shifts (B3LYP/6-31G* basis set). Assign IR peaks for -OH (3200–3600 cm⁻¹) and C-Cl (600–800 cm⁻¹) .

  • Validation : Cross-check crystallographic data (CCDC deposition) with spectroscopic results to resolve ambiguities in substituent positioning .

Q. What solvent systems are suitable for solubility studies of this compound?

  • Experimental Design : Use a shake-flask method with UV-Vis quantification (λmax ~270 nm for quinoline derivatives). Test polar aprotic (DMSO, DMF), protic (methanol, ethanol), and aqueous buffers (pH 2–10). Calculate logP values via HPLC retention times (C18 column, isocratic methanol/water) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the chloro-methyl moiety) be resolved during refinement?

  • Approach :

Use SHELXL to model disorder with split positions, applying restraints (SIMU/DELU) to thermal parameters.

Validate via residual density maps and Hirshfeld surface analysis (CrystalExplorer).

Cross-validate with solid-state NMR to confirm occupancy ratios .

  • Troubleshooting : If R1 > 5%, re-examine data collection (e.g., crystal decay or twinning via PLATON’s TWIN check) .

Q. What computational strategies are effective for studying the compound’s potential biological targets?

  • Protocol :

Perform molecular docking (AutoDock Vina) against quinoline-binding enzymes (e.g., cytochrome P450 or Plasmodium falciparum targets). Use PyMOL for visualization.

Conduct MD simulations (GROMACS, AMBER) to assess binding stability (RMSD <2 Å over 100 ns).

Validate with MM-PBSA binding free energy calculations .

  • Data Interpretation : Compare docking scores (ΔG) with experimental IC50 values from enzyme inhibition assays .

Q. How can conflicting spectroscopic and crystallographic data (e.g., hydroxyl group conformation) be reconciled?

  • Resolution Framework :

Apply Principal Component Analysis (PCA) to NMR/IR datasets to identify outliers.

Use Differential Scanning Calorimetry (DSC) to detect polymorphic forms affecting spectral outputs.

Reconcile with Quantum Topological Molecular Similarity (QTMS) indices from DFT calculations .

  • Case Study : If X-ray shows intramolecular H-bonding but NMR suggests free -OH, check solvent effects (DMSO vs. CDCl3) or dynamic exchange processes (VT-NMR) .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

  • Quality Control :

Standardize synthesis (e.g., Grubbs test for reaction completion).

Use LC-MS (ESI+) to ensure >98% purity.

Pre-screen cytotoxicity (MTT assay) in negative controls (HEK293 cells) .

  • Statistical Tools : Apply ANOVA to compare IC50 values across batches; use Bland-Altman plots for method agreement analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.